![molecular formula C12H12N2O B2516095 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone CAS No. 2408958-47-2](/img/structure/B2516095.png)
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone is a compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse pharmacological activities and are of interest in medicinal chemistry. The compound under discussion is structurally related to various pyrazolone derivatives that have been synthesized and characterized in recent studies.
Synthesis Analysis
The synthesis of pyrazolone derivatives typically involves the reaction of appropriate hydrazines with β-ketoesters or β-diketones to form the pyrazolone ring. Although the specific synthesis of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone is not detailed in the provided papers, similar compounds have been synthesized and characterized by spectroscopic techniques, including NMR and IR spectra, and their structures confirmed by X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. For instance, the related compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one crystallizes in the monoclinic system and exhibits cohesive weak C-H···π interactions among neighboring molecules . These structural insights are crucial for understanding the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions, including electrophilic and nucleophilic attacks, due to the presence of reactive sites such as the carbonyl group and nitrogen atoms. The molecular electrostatic potential (MEP) studies indicate that the negative regions are mainly localized over the carbonyl group and phenyl rings, which are potential sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The vibrational spectra, including FT-IR, provide information about the functional groups present in the molecule. The HOMO-LUMO analysis helps in understanding the charge transfer within the molecule, which is important for predicting its reactivity and stability. The nonlinear optical properties, such as hyperpolarizability, are also evaluated to determine the potential of these compounds in nonlinear optics . Additionally, molecular docking studies suggest that these compounds might exhibit inhibitory activity against various proteins, indicating their potential as therapeutic agents .
科学的研究の応用
Synthesis and Characterization
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties were prepared, with one compound exhibiting moderate inhibitory activity against Gibberella zeae (Liu et al., 2012). Similarly, the synthesis of diarylpyrazoles containing a phenylsulphone or carbonitrile moiety has been reported, where one compound showed high anti-inflammatory activity compared to indomethacin (Nassar et al., 2011).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone derivatives. A series of 3,4-substituted pyrazoles showed significant antibacterial properties on both Gram-positive and Gram-negative bacteria, with some compounds displaying high sensitivity against selected microbes (Akula et al., 2019). Another study synthesized diversely substituted derivatives, which exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with certain compounds being more potent (Raju et al., 2016).
Insecticidal Evaluation
Research on pyrazole-based tetrahydropyrimidine derivatives highlighted their potential in insecticidal applications. One study synthesized a compound by Biginelli reaction, which exhibited 100% mortality against Nilaparvata lugens and Mythimna separata, demonstrating the significant insecticidal activity of these derivatives (Halim et al., 2020).
Electronic Structure and Molecular Docking
Investigations into the electronic structure and molecular docking of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone derivatives have been conducted to understand their biochemical interactions. Studies have utilized FT-IR, NBO, HOMO-LUMO, and MEP analysis to investigate the optimized molecular structure and vibrational frequencies of these compounds. Molecular docking studies have suggested their potential inhibitory activity against targets like TPII, indicating their role as anti-neoplastic agents (Mary et al., 2015).
将来の方向性
特性
IUPAC Name |
1-[1-(2-methylphenyl)pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-8-7-11(13-14)10(2)15/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVREDHQQLDRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

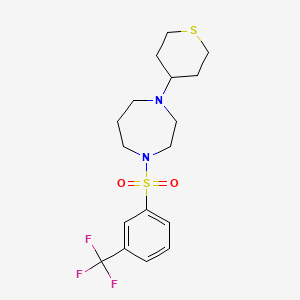
![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)

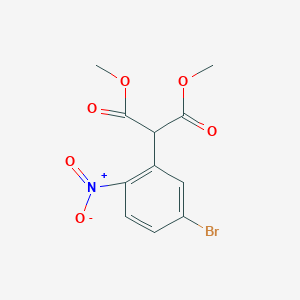
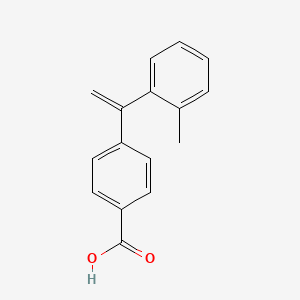

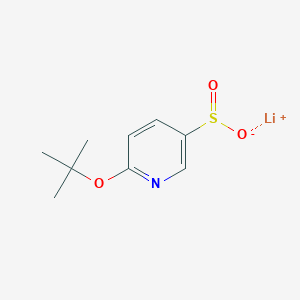
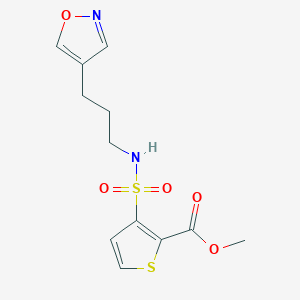


![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)
![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)